molecular formula C18H29N5O2 B2738382 1-(Azepan-1-yl)-2-{4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one CAS No. 2415502-69-9

1-(Azepan-1-yl)-2-{4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one

Cat. No.: B2738382
CAS No.: 2415502-69-9
M. Wt: 347.463
InChI Key: MRQJTXIEJWGKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azepan-1-yl)-2-{4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one is a complex organic compound that features a unique combination of azepane, piperidine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-{4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the azepane ring, followed by the introduction of the piperidine and pyrimidine groups through a series of nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-{4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-(Azepan-1-yl)-2-{4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-{4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Azepan-1-yl)-4-chlorophthalazine
  • 1-[6-(azepan-1-yl)pyridin-3-yl]methanamine

Uniqueness

1-(Azepan-1-yl)-2-{4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one is unique due to its specific combination of azepane, piperidine, and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-25-17-12-16(19-14-20-17)21-15-6-10-22(11-7-15)13-18(24)23-8-4-2-3-5-9-23/h12,14-15H,2-11,13H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQJTXIEJWGKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC2CCN(CC2)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.